
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, and a methanol group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, cyclization, and purification using techniques like crystallization or chromatography. The use of efficient catalysts and green chemistry principles can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen substituents or to convert the imidazole ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol: has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes . The presence of halogen substituents enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol: can be compared with other imidazole derivatives, such as:
2-(5-Bromo-2-chlorophenyl)imidazole: Lacks the methanol group, which may affect its solubility and reactivity.
2-(5-Bromo-2-chlorophenyl)imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of methanol, influencing its acidity and potential interactions with biological targets.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the methanol group, which can impact its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H8BrClN2O |
|---|---|
Molecular Weight |
287.54 g/mol |
IUPAC Name |
[2-(5-bromo-2-chlorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8BrClN2O/c11-6-1-2-9(12)8(3-6)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
VQRCZAHFLKUSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC=C(N2)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


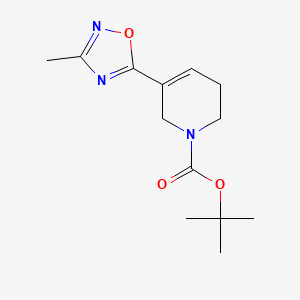
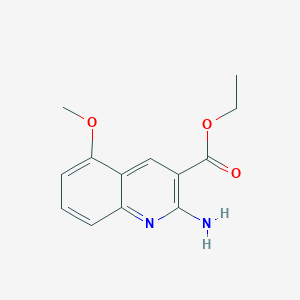
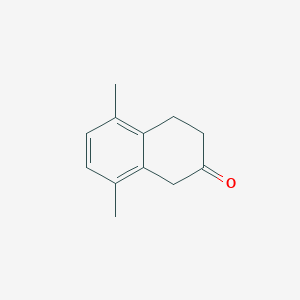

![6-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677601.png)
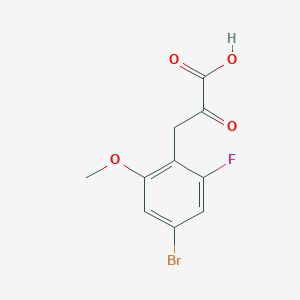

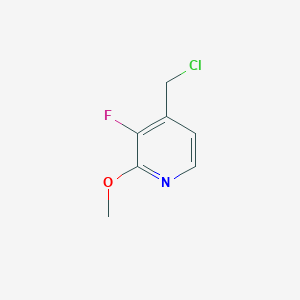

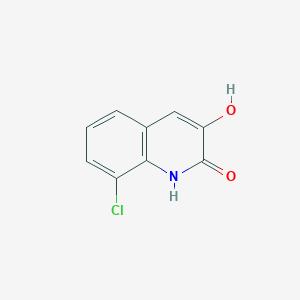
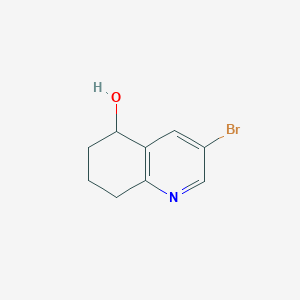
![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)


